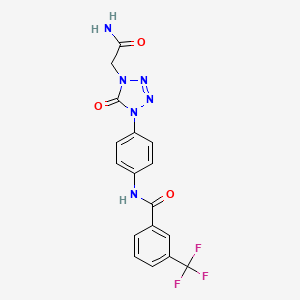

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-2-10(8-11)15(28)22-12-4-6-13(7-5-12)26-16(29)25(23-24-26)9-14(21)27/h1-8H,9H2,(H2,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBDPCHZCPSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Phenyl Group: The tetrazole derivative is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling pathway that results in a physiological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

Target Compound : Contains a tetrazole ring (5-membered, 4 nitrogen atoms).

Comparisons :

- Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature triazole rings. Triazoles exhibit tautomerism (thione vs. thiol forms), which influences reactivity and binding .

- Thiazole Derivatives: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () uses a thiazole core.

Table 1: Heterocyclic Core Comparison

Substituent and Functional Group Analysis

Key Groups in Target Compound :

- Trifluoromethylbenzamide : Enhances lipophilicity and electron-withdrawing effects.

- 2-Amino-2-oxoethyltetrazole: Provides hydrogen-bonding sites (NH₂ and C=O).

Comparisons :

- Halogenated Phenyl Groups : Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide , ) uses dichlorophenyl and difluoromethyl groups. Halogens increase electronegativity but may reduce solubility compared to the target’s trifluoromethyl .

- Amide vs. Sulfonamide Linkages: The target’s benzamide group differs from sulfentrazone’s sulfonamide.

Table 2: Functional Group Impact

Tautomerism and Spectral Characteristics

- Target Compound: The tetrazole’s 5-oxo group may allow keto-enol tautomerism, though less common than in triazoles. IR spectra would likely show C=O stretches (~1660–1680 cm⁻¹) and NH vibrations (~3150–3400 cm⁻¹) .

- Triazole Tautomers : confirms triazole thione forms via absence of S-H bands (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) . The target’s stability in aqueous media may differ due to its tetrazole core.

Research Findings and Implications

- Metabolic Stability: The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., etobenzanid in ) .

- Synthetic Feasibility : While focuses on triazoles, similar strategies (e.g., cyclization of hydrazine derivatives) could apply to tetrazole synthesis .

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 396.363 g/mol. Its structure includes a tetrazole ring and a trifluoromethyl group, which are known to enhance biological activity by modulating interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : The presence of the tetrazole moiety suggests potential antimicrobial properties, as similar compounds have demonstrated effectiveness against bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound's structure allows it to interact with enzyme active sites, potentially inhibiting key enzymes involved in disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The tetrazole ring can form hydrogen bonds with enzymes, potentially leading to inhibition of their activity. This has been observed in related compounds targeting specific enzymes relevant to human diseases.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .

- Oxidative Stress Response : Some derivatives activate cellular antioxidant pathways, which may protect cells from oxidative damage.

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar compounds or derivatives:

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound involves multi-step protocols, typically including:

Amide bond formation between the tetrazole-containing phenylamine and 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., potassium carbonate in DMF) .

Tetrazole ring formation via cyclization of nitrile intermediates with sodium azide, requiring controlled temperature (60–80°C) to avoid side reactions .

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Tips:

- Use anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion.

- Employ coupling agents like HATU for challenging amide bond formations .

Advanced: How does the trifluoromethyl group influence this compound’s pharmacokinetic properties and target selectivity?

Answer:

The CF₃ group enhances:

- Lipophilicity : Increases membrane permeability (logP ~3.2 predicted) .

- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes, extending half-life .

- Target affinity : The electron-withdrawing effect strengthens hydrogen bonding with kinase active sites (e.g., RIP1 kinase) while reducing off-target interactions .

Experimental Validation:

- Docking studies : Compare binding scores of CF₃-substituted analogs vs. non-fluorinated counterparts using software like AutoDock Vina .

- In vitro assays : Measure IC₅₀ values against related kinases (e.g., RIP1 vs. RIP2) to confirm selectivity .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm backbone structure | δ 8.2 ppm (aromatic H), δ 170 ppm (amide C=O) |

| HRMS | Verify molecular formula | [M+H]⁺ m/z calc. 451.12, found 451.11 |

| HPLC | Assess purity | Retention time 6.8 min (C18 column, 60% MeCN) |

| IR Spectroscopy | Identify functional groups | 1650 cm⁻¹ (C=O stretch) |

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

Key Modifications to Explore:

- Tetrazole moiety : Replace with 1,2,4-triazole to evaluate impact on kinase inhibition .

- Benzamide substituents : Introduce electron-donating groups (e.g., -OCH₃) to modulate electronic effects .

Methodology:

Parallel synthesis : Generate a library of analogs via combinatorial chemistry .

Biological testing : Screen against disease-relevant cell lines (e.g., HT-29 for colorectal cancer) using MTT assays .

Data analysis : Corrogate substituent effects with bioactivity using QSAR models .

Advanced: How should researchers address contradictory bioactivity data across different assays?

Answer:

Case Example: A compound shows high potency in enzyme assays (nM IC₅₀) but low efficacy in cell-based models.

Resolution Strategies:

Assay conditions : Check for differences in pH, serum proteins, or ATP concentrations (critical for kinase assays) .

Membrane permeability : Measure cellular uptake via LC-MS/MS to rule out efflux pump interference .

Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify competing targets .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability : Susceptible to hydrolysis in aqueous media (t₁/₂ ~48 hrs at pH 7.4) .

- Storage : Lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles .

- Handling : Use glove boxes for air-sensitive steps (e.g., tetrazole cyclization) .

Advanced: What computational tools can predict this compound’s metabolic pathways?

Answer:

- Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations .

- Key Predictions :

- Primary site: Hydrolysis of the amide bond (CYP3A4-mediated).

- Major metabolites: 3-(trifluoromethyl)benzoic acid and tetrazole-amine fragments .

- Validation : Compare with in vitro microsomal stability data (e.g., human liver microsomes) .

Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?

Answer:

The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, affecting binding.

Crystallographic Approach:

- Grow single crystals via vapor diffusion (solvent: dichloromethane/hexane).

- Collect data on a synchrotron (resolution ≤1.0 Å) to resolve tautomeric hydrogen positions .

- Compare with DFT-optimized structures (e.g., Gaussian 16) to validate energetically favored forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.